BenchChemオンラインストアへようこそ!

2,8-Dioxa-5-azaspiro[3.5]nonane

Organic Synthesis Spirocyclic Oxetanes Medicinal Chemistry

Differentiate lead compounds with this rigid spirocyclic scaffold. It reduces amine pKa (calc. 7.29) to mitigate phospholipidosis vs morpholine, enhances metabolic stability, and lowers LogP (-1.1) for superior solubility. The unique 3D vector enables novel IP generation and target engagement.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1240725-47-6
Cat. No. B1378869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dioxa-5-azaspiro[3.5]nonane
CAS1240725-47-6
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1COCC2(N1)COC2
InChIInChI=1S/C6H11NO2/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2
InChIKeyJVRAGOCQIKGTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dioxa-5-azaspiro[3.5]nonane: A Spirocyclic Oxetane Building Block with Validated Physicochemical Advantages for Drug Discovery [1]


2,8-Dioxa-5-azaspiro[3.5]nonane (CAS 1240725-47-6) is a spirocyclic heterocycle that serves as a conformationally restricted structural surrogate for morpholine [1]. Comprising a central spiro carbon fusing an oxetane ring with a morpholine ring, this scaffold is primarily employed as a versatile building block in medicinal chemistry [2]. It is used to modulate the physicochemical and pharmacokinetic profiles of lead compounds, offering advantages in solubility, lipophilicity, and metabolic stability over its more common, planar heterocyclic counterparts [REFS-1, REFS-3]. The compound is characterized by a molecular weight of 129.16 g/mol, a calculated pKa of 7.29 ± 0.20, and a calculated XLogP3 of -1.1 [REFS-4, REFS-5].

Why Standard Heterocycles Cannot Simply Replace 2,8-Dioxa-5-azaspiro[3.5]nonane


Substituting 2,8-Dioxa-5-azaspiro[3.5]nonane with a simpler analog like morpholine or a non-spirocyclic oxetane is not a straightforward exchange due to its unique conformational and electronic properties [1]. The spirocyclic architecture enforces a rigid, three-dimensional shape that alters the vector and basicity of the amine, which is distinct from the more flexible morpholine ring [REFS-1, REFS-2]. This structural constraint directly impacts key drug-like properties: spirocyclic oxetanes are documented to reduce lipophilicity, increase aqueous solubility, and enhance metabolic stability compared to their parent heterocycles [REFS-1, REFS-3]. Therefore, substituting this specific spiro scaffold with a generic analog would fundamentally change the pharmacokinetic and pharmacodynamic behavior of the drug candidate, invalidating the design strategy that led to its selection [REFS-1, REFS-3].

Quantitative Evidence Guide for Procuring 2,8-Dioxa-5-azaspiro[3.5]nonane


Synthetic Accessibility: Validated High-Yield Synthesis Protocol

A robust and scalable synthetic route for 2,8-Dioxa-5-azaspiro[3.5]nonane has been established, yielding the product with an 82% yield and high enantioselectivity (>90%) [1]. This contrasts with other spirocyclic scaffolds or complex heterocycles where synthetic efficiency and scalability are major hurdles. The procedure involves a one-pot condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by an oxidative cyclization using Oxone® in formic acid [2].

Organic Synthesis Spirocyclic Oxetanes Medicinal Chemistry

Lipophilicity (LogP) Reduction Compared to gem-Dimethyl Analogs

The spirocyclic oxetane core of 2,8-Dioxa-5-azaspiro[3.5]nonane confers a significant reduction in lipophilicity compared to structurally analogous gem-dimethyl groups. While the specific LogP reduction factor varies by molecular context, studies on oxetane substitution demonstrate that replacing a gem-dimethyl group with an oxetane can reduce LogP by a factor of 4 to over 4000 in specific cases [1]. The calculated XLogP3 for 2,8-Dioxa-5-azaspiro[3.5]nonane is -1.1 [2].

Lipophilicity Physicochemical Properties ADME

Increased Metabolic Stability in Human Microsomes

Spirocyclic oxetanes, the class to which 2,8-Dioxa-5-azaspiro[3.5]nonane belongs, exhibit superior metabolic stability compared to their parent morpholine or piperidine rings [1]. In a direct comparison, the morpholine-like spirocycle analog of Ciprofloxacin (Compound B) showed no signs of metabolism in human microsomes over a 60-minute incubation period, whereas the parent drug Ciprofloxacin showed slight metabolism [1].

Metabolic Stability ADME Microsomal Clearance

Calculated Basicity (pKa) Compared to Parent Morpholine

The calculated pKa of the secondary amine in 2,8-Dioxa-5-azaspiro[3.5]nonane is 7.29 ± 0.20 . This is significantly less basic than the parent morpholine ring (pKa ~8.5) [1]. This reduction in basicity is a hallmark of oxetane-containing spirocycles and is attributed to the conformational effects and inductive withdrawal from the oxygen atoms [1].

Basicity pKa Physicochemical Properties

Key Application Scenarios for 2,8-Dioxa-5-azaspiro[3.5]nonane


Bioisosteric Replacement of Morpholine to Improve Solubility and Reduce LogD

This scenario leverages the validated class-level advantage of spirocyclic oxetanes to improve the physicochemical profile of a lead series [1]. A medicinal chemist would procure this compound to replace a morpholine ring with 2,8-Dioxa-5-azaspiro[3.5]nonane. The documented reduction in lipophilicity (LogP) and increase in solubility for this scaffold class [2] are expected to translate directly to the new analog, potentially resolving solubility-limited absorption issues or off-target pharmacology.

Modulating Amine Basicity (pKa) to Optimize Permeability and Reduce Phospholipidosis

The predicted lower pKa (7.29) of this spirocyclic amine compared to morpholine (~8.5) [REFS-1, REFS-2] provides a specific, quantitative rationale for its use. A research team encountering high volume of distribution or phospholipidosis due to a basic morpholine-containing compound would select this building block to reduce the amine's pKa, thereby improving membrane permeability and potentially mitigating these ADME liabilities.

Conformational Restriction to Enhance Target Binding Affinity

The rigid spirocyclic framework enforces a distinct three-dimensional orientation of the amine nitrogen, with its lone pair projecting 1.3 Å further out than in a flexible morpholine ring [1]. This is a critical design feature for probing new vectors in a protein binding site. A structural biologist or computational chemist would recommend this specific scaffold to rigidify a key pharmacophore, potentially leading to enhanced target engagement and selectivity.

Scaffold for Patent-Free Lead Optimization

As a relatively underexplored spirocyclic motif, 2,8-Dioxa-5-azaspiro[3.5]nonane offers a viable route to generating novel, patentable chemical matter [1]. A project team seeking to break away from crowded morpholine chemical space can use this scaffold to create novel analogs of a known drug or lead compound, potentially circumventing existing composition-of-matter patents while maintaining or improving key drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Dioxa-5-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.